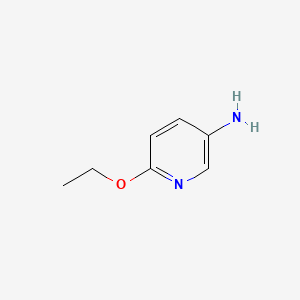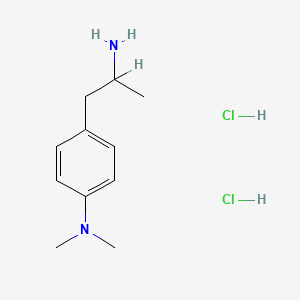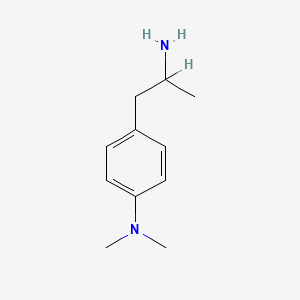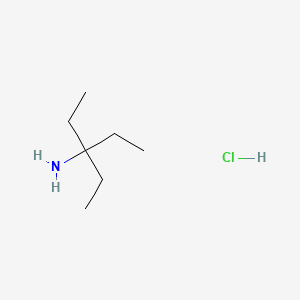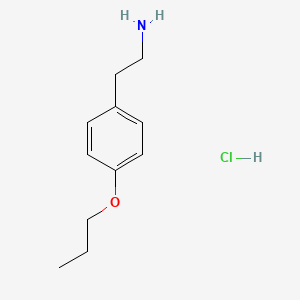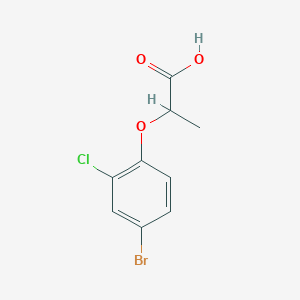
2-(4-Bromo-2-chlorophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-chlorophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H8BrClO3 and its molecular weight is 279.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development for Environmental Monitoring
A substantial body of research has focused on the development of analytical methods for detecting chlorophenoxy acid herbicides, including 2-(4-Bromo-2-chlorophenoxy)propanoic acid, in various environmental samples. These herbicides are extensively used in agriculture, and due to their toxicity and persistence, monitoring their levels in environmental matrices is crucial.
Methodologies for Detection in Human and Environmental Samples:
- Studies have demonstrated methodologies for determining chlorophenoxy acids in human urine samples using capillary liquid chromatography (LC) coupled with UV detection. This includes the detection of this compound among other related compounds, showcasing the effectiveness of solid-phase extraction combined with capillary LC for the clean-up and preconcentration of urine samples without prior treatment (Rosales-Conrado et al., 2008).
- Similar methodologies have been applied for the detection of chlorophenoxy acid herbicides and their esters in apple juice samples, emphasizing the importance of these methods in ensuring food safety (Rosales-Conrado et al., 2005).
Advanced Extraction and Preconcentration Techniques:
- Innovative approaches combining solid-phase extraction with electro membrane extraction have been developed for ultra-preconcentration and determination of chlorophenoxy acid herbicides in environmental samples. This method showcases the integration of different extraction methods for enhanced detection efficiency (Tabani et al., 2013).
- A green supramolecular solvent-based liquid phase microextraction technique has been established for the extraction of various phenoxy acid herbicides prior to high-performance liquid chromatography (HPLC) analysis, highlighting the trend towards environmentally friendly and efficient analytical methodologies (Seebunrueng et al., 2020).
Chiral Analysis and Resolution:
- The chiral resolution of chlorophenoxy acid herbicides, including the determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies, is crucial for understanding the bioactivity and environmental behavior of these compounds (He & Polavarapu, 2005).
- Efforts have also been made to optimize chiral resolution using capillary LC with teicoplanin as a chiral selector, emphasizing the importance of stereoselective analysis in the environmental monitoring of herbicides (Rosales-Conrado et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINRZNVTDBJWDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397056 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588681-97-4 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
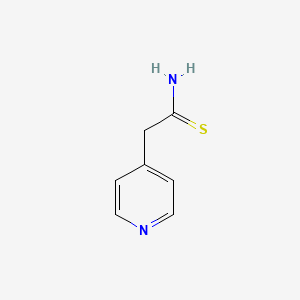

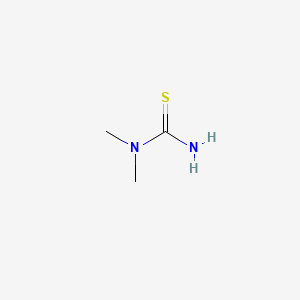

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)


